![molecular formula C21H30ClN5O3 B10837800 2-methylpropyl (3R,4aS,6R,8aR)-6-[2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate;hydrochloride](/img/structure/B10837800.png)
2-methylpropyl (3R,4aS,6R,8aR)-6-[2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY467711 is a small molecular drug developed by Eli Lilly & Co. It is primarily known for its potential therapeutic applications in treating migraine and neuropathic pain . The compound has a chemical formula of C21H30ClN5O3 and is characterized by its complex structure, which includes a metabotropic glutamate receptor 5 (mGluR5) antagonist .
Preparation Methods
The synthesis of LY467711 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of the functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial production methods for LY467711 are designed to ensure high yield and purity. These methods often involve:
Optimized reaction conditions: Controlled temperature, pressure, and pH levels.
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as chromatography and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
LY467711 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, LY467711 can form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Common reagents like halogens can substitute specific groups in the compound, altering its properties.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated analogs.
Scientific Research Applications
LY467711 has been extensively studied for its applications in various fields:
Chemistry: As a model compound for studying metabotropic glutamate receptor antagonists.
Biology: Investigating its effects on neural pathways and synaptic plasticity.
Medicine: Potential therapeutic applications in treating migraine and neuropathic pain.
Industry: Used in the development of new analgesic drugs.
Mechanism of Action
LY467711 exerts its effects by antagonizing the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and neural network activity . By binding to mGluR5, LY467711 inhibits its activity, leading to a decrease in excitatory neurotransmission. This mechanism is particularly relevant in conditions like migraine and neuropathic pain, where excessive excitatory signaling is a key factor .
Comparison with Similar Compounds
LY467711 can be compared with other mGluR5 antagonists, such as:
Mavoglurant: Another mGluR5 antagonist with similar therapeutic applications.
Fenobam: Known for its anxiolytic properties.
ADX-47273: A positive allosteric modulator of mGluR5.
What sets LY467711 apart is its unique chemical structure and specific binding affinity to mGluR5, which contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C21H30ClN5O3 |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
2-methylpropyl (3R,4aS,6R,8aR)-6-[2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H29N5O3.ClH/c1-13(2)12-28-21(27)18-10-15-9-16(8-7-14(15)11-22-18)29-19-6-4-3-5-17(19)20-23-25-26-24-20;/h3-6,13-16,18,22H,7-12H2,1-2H3,(H,23,24,25,26);1H/t14-,15+,16+,18+;/m0./s1 |
InChI Key |
STJGUHHJXMUHAN-DYZVKEBGSA-N |
Isomeric SMILES |
CC(C)COC(=O)[C@H]1C[C@H]2C[C@@H](CC[C@H]2CN1)OC3=CC=CC=C3C4=NNN=N4.Cl |
Canonical SMILES |
CC(C)COC(=O)C1CC2CC(CCC2CN1)OC3=CC=CC=C3C4=NNN=N4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5S,11S,14S)-11-(3-Guanidino-propyl)-14-isopropyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaaza-bicyclo[15.3.1]henicosa-1(20),17(21),18-trien-5-yl]-acetic acid](/img/structure/B10837723.png)
![Acetic acid;manganese;13,16,19,22-tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol](/img/structure/B10837738.png)
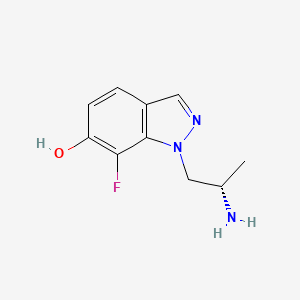
![18-[2-(dimethylamino)ethyl]-12,14-diazapentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3(8),5,13,15-hexaene-7,17,19-trione;hydrochloride](/img/structure/B10837747.png)
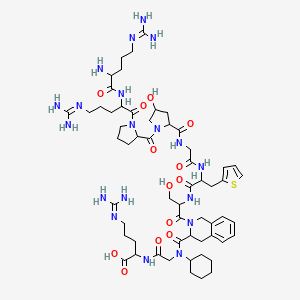
![[11-(3-Guanidino-propyl)-14-isopropyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaaza-bicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]-acetic acid; TFA](/img/structure/B10837758.png)
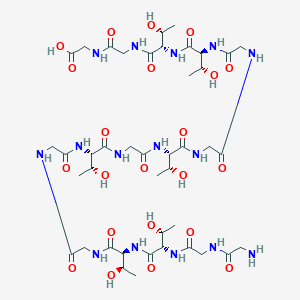
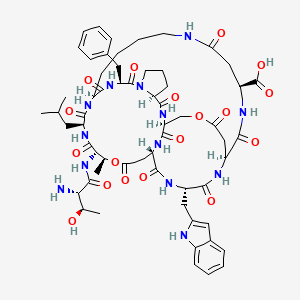
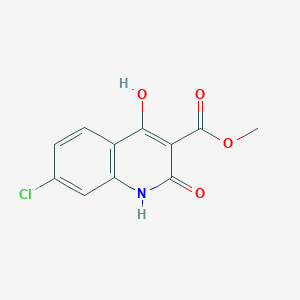
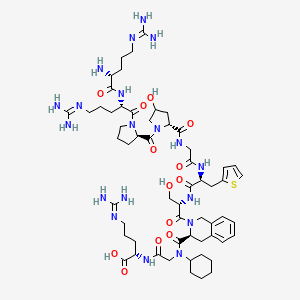
![(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid](/img/structure/B10837787.png)
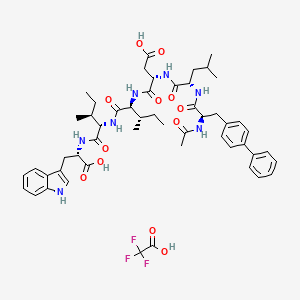
![propan-2-yl 4-cyclohexyl-2-hydroxy-3-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]propanoyl]amino]butanoate](/img/structure/B10837793.png)
![2-(4-Anilino-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl)-5-methyloxolane-3,4-diol](/img/structure/B10837795.png)
